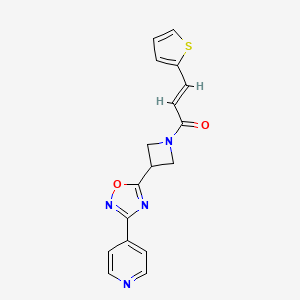

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

カタログ番号 B2915195

CAS番号:

99642-17-8

分子量: 257.289

InChIキー: HFZPYPRRAVDPBX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

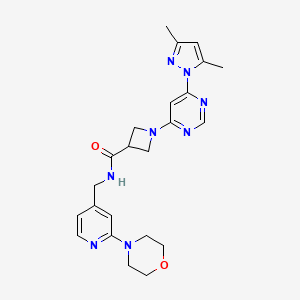

“(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is a solid substance and is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for “(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone” is 1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.科学的研究の応用

Synthesis and Chemical Properties

- (3,4-Dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, a related compound, was synthesized and its bromination investigated, yielding nine new bromophenol derivatives through selective O-demethylation (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).

- A study synthesized novel compounds from (3,4-dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone using Eaton's reagent, leading to new derivatives with potential structural and functional significance (Çeti̇nkaya, 2017).

Antioxidant Properties

- Research on derivatives of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated significant in vitro antioxidant activities, suggesting potential therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

- Another study on bis(3,4-dimethoxyphenyl)methanone derivatives found them to be effective antioxidants, compared to standard compounds like BHA and BHT, indicating their potential in oxidative stress-related therapies (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Carbonic Anhydrase Inhibitory Properties

- A study on brominated derivatives of (2-bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone revealed their capacity to inhibit human carbonic anhydrase II, a target for glaucoma and other disorders treatment (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Anti-Tumor Potential

- A series of (3,4-dimethylphenyl-3-(substituted phenyl) bicyclo[2.2.1]hept-5-ene-2-yl) methanones, synthesized via Diels-Alder reaction, demonstrated antimicrobial, antioxidant, and insect antifeedant activities, suggesting potential in anti-tumor applications (G.Thirunarayanan, 2015).

Other Applications

- Synthesis of polyimides from derivatives of (3-amino-2,4,6-trimethylphenyl)-(3′-aminophenyl)methanone and aromatic dianhydrides resulted in materials with high glass-transition temperatures and excellent thermal properties, suitable for advanced material applications (Li, Lin, Zhang, Wu, & Pu, 2006).

特性

IUPAC Name |

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZPYPRRAVDPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone | |

Synthesis routes and methods

Procedure details

To a solution of 3,4-dimethoxy-3'-nitrobenzophenone (0.5 g, 1.7 mmol) in 40 mL of ethyl acetate was added 0.05 g of 10% palladium on carbon catalyst. The mixture was hydrogenated in a Parr-Shaker apparatus at 55-60 psi of hydrogen for 1.5 hours. The reaction mixture was filtered through celite and the filtrate was concentrated in vacuo to afford the crude product. The crude product was purified by flash column chromatography (silica gel, 10% ethyl acetate/methylene chloride) to afford 0.17 g (38%) of the product as a yellow solid: mp 157-175° C.; 1H NMR (CDCl3) δ 7.56-6.80 (m, 7 H); 3.95 (s, 3 H), 3.94 (s, 3 H); 13C NMR (CDCl3) δ 195.7, 152.9, 148.9, 146.4, 139.3, 130.3, 128.9, 125.4, 120.1, 118.4, 115.6, 112.1, 109.7, 56.0, 56.0; Anal. Calcd for C15H15NO3. Theoretical: C, 70.02; H, 5.88; N, 5.44. Found: C, 70.00; H, 6.10; N, 5.13.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2915116.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)

![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)

![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)

![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)